molecular formula C10H20 B8509648 1,1-Diethylcyclohexane CAS No. 78-01-3

1,1-Diethylcyclohexane

Cat. No. B8509648
CAS RN: 78-01-3
M. Wt: 140.27 g/mol
InChI Key: GCYUJISWSVALJD-UHFFFAOYSA-N
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Patent
US05792880

Procedure details

In a 1 I Quickfit flask with a glass-jacketed thermosensor, gas inlet, stainless steel anchor stirrer and heatable (67°-70° C.) pre-column with an attached Claisen bridge and subsequent cold trap, 110 g of N-lauroyl-L-glutamic acid dimethyl ester (LGA-DME) and 100 g of a mixture of cyclohexane derivatives (trimethylcyclohexane, methylethylcyclohexane and diethylcyclohexane in an approximate ratio of 45:25:10) are initially introduced under a gentle stream of N2. 110 g of n-butylamine are metered in over a period of 30 minutes and the mixture is heated under reflux. During the reaction, portions of the methanol liberated during the amidation are separated off, with a little n-butylamine, via the temperature-controlled pre-column. After refluxing for about 8 hours, monitoring by TLC indicates quantitative conversion. The excess n-butylamine is distilled off, first under normal pressure and then in vacuo, and the product is precipitated by addition of acetone. The precipitate formed is filtered off with suction, washed with acetone, dried and comminuted. The target product N-lauroyl-L-glutamic acid di-n-butylamide is obtained in a good yield of about 80% and in excellent purity (LGB 99% (HPLC), nBuNH2 50 ppm (GC), other impurities<1%) in the form of a colorless powder of melting point 150°-152° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-lauroyl-L-glutamic acid dimethyl ester
Quantity
110 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
110 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([O:23]C)=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C[CH:27]1[CH2:32][CH2:31][CH2:30]CC1(C)C.CC1(CC)CCCCC1.C(C1(CC)CCCCC1)C.N#N.[CH2:56]([NH2:60])[CH2:57][CH2:58][CH3:59]>CO.C1CCCCC1>[CH2:56]([N:60]([CH2:30][CH2:31][CH2:32][CH3:27])[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:57][CH2:58][CH3:59].[CH2:4]([NH2:5])[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
N-lauroyl-L-glutamic acid dimethyl ester
Quantity
110 g
Type
reactant
Smiles
COC([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)OC)=O
Step Five
Name
mixture
Quantity
100 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCCC1)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(CCCCC1)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Ten
Name
Quantity
110 g
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
are separated off, with a little n-butylamine, via the temperature-controlled pre-column
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for about 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The excess n-butylamine is distilled off, first under normal pressure
CUSTOM
Type
CUSTOM
Details
in vacuo, and the product is precipitated by addition of acetone
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
comminuted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)O)=O)CCCC
Name
Type
product
Smiles
C(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.